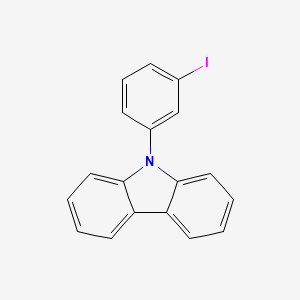

9-(3-iodophenyl)-9H-carbazole

Description

9-(3-Iodophenyl)-9H-carbazole is a halogenated carbazole derivative featuring a carbazole core substituted with an iodophenyl group at the 9-position. The iodine atom provides opportunities for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Synthesis:

The compound is synthesized via Tucker iodination of 9H-carbazole using potassium iodide (KI) and potassium iodate (KIO₃) under acidic conditions, followed by purification via column chromatography . This method ensures high regioselectivity for the 3-iodophenyl substitution.

Properties

Molecular Formula |

C18H12IN |

|---|---|

Molecular Weight |

369.2 g/mol |

IUPAC Name |

9-(3-iodophenyl)carbazole |

InChI |

InChI=1S/C18H12IN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H |

InChI Key |

SVNKGPRZAQLPNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-iodophenyl)-9H-carbazole typically involves the reaction of 9H-carbazole with 1-iodo-3,5-difluorobenzene. The reaction is carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at elevated temperatures (around 120-140°C) for a couple of hours. After cooling, the product is extracted using chloroform, washed, and dried over anhydrous magnesium sulfate. The crude product is then purified by column chromatography using a chloroform/n-hexane eluent .

Industrial Production Methods: While specific industrial production methods for 9-(3-iodophenyl)-9H-carbazole are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-(3-iodophenyl)-9H-carbazole can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions with appropriate reagents.

Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the carbazole core.

Scientific Research Applications

9-(3-iodophenyl)-9H-carbazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological targets.

Industry: Utilized in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of 9-(3-iodophenyl)-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to participate in electron transfer processes, which can influence the behavior of biological molecules and systems. Specific molecular targets and pathways may include enzymes, receptors, and other proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Key Properties :

- Thermal Stability : The bulky iodophenyl group improves thermal stability, as observed in thermogravimetric analysis (TGA) of analogous halogenated carbazoles (e.g., 5% weight loss >350°C) .

- Electronic Properties : The iodine atom induces a bathochromic shift in UV-Vis absorption due to its electron-withdrawing nature and heavy atom effect .

Substituent Effects on Structure and Properties

Table 1: Structural and Electronic Comparison of Halogenated Carbazoles

Key Observations :

- Halogen Position : The 3-iodophenyl substituent in 9-(3-iodophenyl)-9H-carbazole reduces symmetry compared to 4-bromophenyl derivatives, leading to broader absorption bands and enhanced charge transport in OLEDs .

- Electron-Withdrawing vs. Electron-Donating Groups : Iodine (electron-withdrawing) lowers the HOMO-LUMO gap compared to methoxy (electron-donating) groups, as seen in the 0.4 eV difference between 9-(3-iodophenyl)-9H-carbazole and 9-(4-methoxyphenyl)-9H-carbazole .

Electronic and Optical Properties

Table 2: Spectroscopic and Charge Transport Properties

Key Findings :

- Planarization Effects: In 9-(2-thienyl)-9H-carbazole, planarization of the thiophene-carbazole system extends conjugation, red-shifting absorption to 385 nm compared to 345 nm in non-planar analogs .

- Charge Transport : Pyridinyl-substituted carbazoles exhibit higher electron mobility due to nitrogen’s electron-deficient character, whereas iodophenyl derivatives favor hole transport .

Thermal and Morphological Stability

- Halogen Impact : Iodine’s larger atomic radius enhances intermolecular interactions (e.g., C–I⋯π contacts), improving glass transition temperatures (Tg) in polymers. For example, poly(9-(3-iodophenyl)-9H-carbazole) exhibits Tg >240°C, outperforming bromophenyl analogs (Tg ~200°C) .

- Alkyl Chain Effects : Linear alkyl chains (e.g., 9-(6-bromohexyl)-9H-carbazole) reduce crystallinity but improve solubility for solution-processed devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.